Cas no 2283229-30-9 (2,4-dimethylthiophene-3-sulfonyl fluoride)
2,4-dimethylthiophene-3-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2,4-dimethylthiophene-3-sulfonyl fluoride
- EN300-1583761
- 2283229-30-9
-
- Inchi: 1S/C6H7FO2S2/c1-4-3-10-5(2)6(4)11(7,8)9/h3H,1-2H3
- InChI Key: NWEBBAPQCLDYLR-UHFFFAOYSA-N
- SMILES: S(C1=C(C)SC=C1C)(=O)(=O)F
Computed Properties
- Exact Mass: 193.98714997g/mol
- Monoisotopic Mass: 193.98714997g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 70.8Ų
2,4-dimethylthiophene-3-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1583761-50mg |
2,4-dimethylthiophene-3-sulfonyl fluoride |
2283229-30-9 | 50mg |
$756.0 | 2023-09-24 | ||
| Enamine | EN300-1583761-100mg |
2,4-dimethylthiophene-3-sulfonyl fluoride |
2283229-30-9 | 100mg |
$792.0 | 2023-09-24 | ||
| Enamine | EN300-1583761-250mg |
2,4-dimethylthiophene-3-sulfonyl fluoride |
2283229-30-9 | 250mg |
$828.0 | 2023-09-24 | ||
| Enamine | EN300-1583761-500mg |
2,4-dimethylthiophene-3-sulfonyl fluoride |
2283229-30-9 | 500mg |
$864.0 | 2023-09-24 | ||
| Enamine | EN300-1583761-1000mg |
2,4-dimethylthiophene-3-sulfonyl fluoride |
2283229-30-9 | 1000mg |
$900.0 | 2023-09-24 | ||
| Enamine | EN300-1583761-2500mg |
2,4-dimethylthiophene-3-sulfonyl fluoride |
2283229-30-9 | 2500mg |
$1763.0 | 2023-09-24 | ||
| Enamine | EN300-1583761-5000mg |
2,4-dimethylthiophene-3-sulfonyl fluoride |
2283229-30-9 | 5000mg |
$2608.0 | 2023-09-24 | ||
| Enamine | EN300-1583761-10000mg |
2,4-dimethylthiophene-3-sulfonyl fluoride |
2283229-30-9 | 10000mg |
$3868.0 | 2023-09-24 | ||
| Enamine | EN300-1583761-0.05g |
2,4-dimethylthiophene-3-sulfonyl fluoride |
2283229-30-9 | 0.05g |
$756.0 | 2023-05-25 | ||
| Enamine | EN300-1583761-0.1g |
2,4-dimethylthiophene-3-sulfonyl fluoride |
2283229-30-9 | 0.1g |
$792.0 | 2023-05-25 |
2,4-dimethylthiophene-3-sulfonyl fluoride Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 2,4-dimethylthiophene-3-sulfonyl fluoride
Comprehensive Guide to 2,4-dimethylthiophene-3-sulfonyl fluoride (CAS No. 2283229-30-9): Properties, Applications, and Market Insights
2,4-dimethylthiophene-3-sulfonyl fluoride (CAS No. 2283229-30-9) is a specialized sulfur-containing heterocyclic compound that has gained significant attention in pharmaceutical and material science research. This organofluorine building block combines the unique properties of a thiophene ring with a reactive sulfonyl fluoride group, making it valuable for click chemistry applications and drug discovery programs.
The molecular structure features two methyl substituents at the 2- and 4-positions of the thiophene ring, along with the highly reactive sulfonyl fluoride group at position 3. This configuration provides both steric effects and electronic modulation, influencing its reactivity profile in synthetic transformations. Researchers particularly value this compound for its SuFEx (Sulfur Fluoride Exchange) chemistry applications, a concept that has revolutionized bioconjugation strategies in recent years.
In pharmaceutical research, 2,4-dimethylthiophene-3-sulfonyl fluoride serves as a versatile intermediate for developing covalent inhibitors. The sulfonyl fluoride moiety can selectively modify proteins through amino acid side chains, making it valuable for target identification and proteomics studies. Recent publications highlight its use in developing kinase inhibitors and covalent drug candidates, addressing current demands in precision medicine approaches.
The material science applications of this compound are equally impressive. Its incorporation into polymeric materials can impart unique surface properties and chemical resistance. The thiophene backbone contributes to π-conjugation, while the sulfonyl fluoride group enables post-polymerization modifications. These characteristics make it valuable for developing advanced electronic materials and functional coatings, particularly in the growing field of organic electronics.
From a synthetic chemistry perspective, 2,4-dimethylthiophene-3-sulfonyl fluoride demonstrates interesting regioselectivity in various reactions. The electron-withdrawing effect of the sulfonyl fluoride group directs electrophilic substitutions to specific positions on the thiophene ring. This controlled reactivity makes it particularly useful for constructing complex heterocyclic systems with precise substitution patterns, addressing the pharmaceutical industry's need for structural diversity in drug discovery.
The stability profile of 2,4-dimethylthiophene-3-sulfonyl fluoride warrants special mention. Unlike many sulfonyl halides, this compound shows remarkable stability under ambient conditions while maintaining sufficient reactivity for bioconjugation applications. This balance between stability and reactivity has made it a preferred choice for chemical biology studies, particularly in activity-based protein profiling (ABPP) experiments that require controlled reaction conditions.
Recent market trends indicate growing demand for 2,4-dimethylthiophene-3-sulfonyl fluoride in academic and industrial research. The compound's versatility in medicinal chemistry and materials science has driven increased synthesis scale-up efforts. Suppliers are responding to this demand by offering the material in various quantities, from milligram-scale for initial screening to kilogram quantities for process development, reflecting its transition from a research chemical to a development-stage intermediate.
Quality control aspects for 2,4-dimethylthiophene-3-sulfonyl fluoride typically involve HPLC analysis to confirm purity and NMR spectroscopy for structural verification. The compound's stability allows for standard shipping and storage conditions, though recommendations typically include protection from moisture and storage at controlled temperatures to maintain optimal reactivity over extended periods.
Future research directions for this compound include exploring its potential in biomaterials engineering and targeted drug delivery systems. The unique combination of thiophene aromaticity and sulfonyl fluoride reactivity offers opportunities for developing smart materials that respond to specific biological stimuli. Additionally, its application in covalent drug discovery continues to expand as researchers develop more sophisticated warhead strategies for challenging therapeutic targets.
For researchers working with 2,4-dimethylthiophene-3-sulfonyl fluoride, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard precautions for handling reactive organofluorine compounds should be maintained to ensure safe laboratory practices and optimal experimental outcomes.
The synthesis of 2,4-dimethylthiophene-3-sulfonyl fluoride typically involves sulfonation of the parent thiophene derivative followed by fluorination of the resulting sulfonyl chloride. Recent process improvements have focused on increasing atom economy and reducing byproduct formation, reflecting the growing emphasis on green chemistry principles in fine chemical manufacturing.
In analytical applications, this compound has shown promise as a derivatization agent for HPLC analysis of certain classes of compounds. The sulfonyl fluoride group's selective reactivity with specific functional groups enables the development of sensitive detection methods, particularly in metabolomics studies where selective labeling strategies are valuable.
The intellectual property landscape surrounding 2,4-dimethylthiophene-3-sulfonyl fluoride includes patents covering its use in various therapeutic applications and material compositions. As research continues, new patent filings are expected to emerge, particularly in areas combining its covalent binding capability with targeted delivery technologies, reflecting current trends in next-generation therapeutics development.
Environmental considerations for 2,4-dimethylthiophene-3-sulfonyl fluoride include proper waste disposal methods for reaction byproducts and unused material. While the compound itself shows moderate environmental persistence, standard protocols for laboratory waste management should be followed to minimize ecological impact, in line with increasing regulatory focus on sustainable chemistry practices.
Looking ahead, the unique properties of 2,4-dimethylthiophene-3-sulfonyl fluoride position it as a valuable tool in multiple research domains. Its dual functionality as both a structural motif and reactive handle continues to inspire innovative applications across chemistry, biology, and materials science. As synthetic methodologies advance and analytical techniques become more sophisticated, this compound is likely to play an increasingly important role in addressing current scientific challenges and enabling new discoveries.
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